HPMP-5-azaC
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H13N4O6P |
|---|---|
Molecular Weight |
280.18 g/mol |
IUPAC Name |
[(2S)-1-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid |
InChI |
InChI=1S/C7H13N4O6P/c8-6-9-3-11(7(13)10-6)1-5(2-12)17-4-18(14,15)16/h3,5,12H,1-2,4H2,(H2,8,10,13)(H2,14,15,16)/t5-/m0/s1 |
InChI Key |
JEYKGEGRFZIHCQ-YFKPBYRVSA-N |
Isomeric SMILES |
C1=NC(=NC(=O)N1C[C@@H](CO)OCP(=O)(O)O)N |
Canonical SMILES |
C1=NC(=NC(=O)N1CC(CO)OCP(=O)(O)O)N |
Synonyms |
HPMP-5-azaC N-(5-((2-(2-(hexadecyloxy)ethoxy)-2-oxido-1,4,2-dioxaphosphinan-5-yl)methyl)-4-oxo-4,5-dihydro-1,3,5-triazin-2-yl)docosanamide |
Origin of Product |
United States |
Chemical Synthesis and Derivatives of Hpmp 5 Azac
Synthetic Methodologies for HPMP-5-azaC
The synthesis of this compound and its related 5-azacytosine (B16484) derivatives has progressed through several stages, moving from early, less efficient routes to more refined and scalable techniques.
Early Synthetic Routes and Their Limitations
Early synthetic approaches for 5-azacytosine, a key component for this compound synthesis, often involved multi-step protocols that suffered from significant limitations. A foundational method reported in 1954 involved the direct reaction of dicyandiamide (B1669379) with formic acid under reflux at 130°C for 3 hours. google.com This method yielded a pasty solid and, after washing with ethanol, provided 5-azacytosine with a yield of less than 20%. google.com A major drawback of this early route was the production of substantial amounts of dicyandiamide copolymers, which complicated the separation and purification of the desired product. google.com
Another early method from 1974 involved reacting dicyandiamide with formic acid under reflux at 140°C, resulting in a yield of only 34.6%. This low yield was attributed to competing hydrolysis and decomposition reactions. The method also required acetic anhydride (B1165640) as a dehydrating agent, leading to considerable organic waste and further complicating the purification process.
Nucleophilic Oxirane Ring Opening and Silylation-Mediated Coupling Approaches
The synthesis of acyclic nucleoside phosphonates (ANPs) like (S)-HPMP-5-azaC commonly utilizes approaches involving nucleophilic oxirane ring opening or silylation-mediated coupling.
One primary approach for preparing (S)-HPMP derivatives, including this compound, involves the base-catalyzed nucleophilic opening of the oxirane ring in (S)-2-(trityloxymethyl)oxirane or (S)-glycidol butyrate (B1204436) using an appropriate nucleobase. frontiersin.org This reaction yields 3-O-substituted (S)-2,3-dihydroxypropyl derivatives. frontiersin.org These intermediates are then typically treated with diisopropyl tosyloxymethanephosphonate and subsequently deprotected. frontiersin.org
Silylation-mediated coupling is another strategy employed in the synthesis of ANPs. This method often involves the silylation of the nucleobase, such as 5-azacytosine, followed by coupling with a protected ribofuranose derivative. patexia.com For instance, a method for preparing 5-azacytidine (B1684299) (a related nucleoside) involves reacting 5-azacytosine with at least one silylating reagent to yield silylated 5-azacytosine, which is then coupled to a protected β-D-ribofuranose derivative, often catalyzed by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMS-Triflate). patexia.com While this method is described for nucleosides, similar silylation and coupling strategies can be adapted for the synthesis of acyclic nucleoside phosphonates like this compound, where the silylated base is coupled with the phosphonomethoxypropyl moiety. Comparative analysis suggests that while nucleoside-coupled approaches using silylated 5-azacytosine and protected ribofuranose exist, they may require anhydrous conditions and might lack hydrate (B1144303) stabilization steps, potentially making them less suitable for the production of pure hydrated forms compared to other methods.
Improved and Scalable Synthesis Techniques
Significant advancements have been made in developing improved and scalable synthesis techniques for 5-azacytosine and, by extension, for the production of this compound. These methods aim to enhance yield, purity, and environmental sustainability.
Despite the limitations of early direct reaction methods, improved techniques utilizing dicyandiamide and formic acid have been developed. One such method, detailed in patent CN105837524A, describes a one-pot synthesis conducted in an autoclave using dicyandiamide, anhydrous formic acid, and p-toluenesulfonic acid as a catalyst. google.com This reaction proceeds through two kinetic steps: the aquation of dicyandiamide under acidic conditions to form dicyandiamidine, followed by the dehydration-cyclization of dicyandiamidine with formic acid. google.com The p-toluenesulfonic acid catalyst is crucial as it lowers the dehydration temperature from above 150°C to 100-130°C, thereby minimizing undesirable side reactions like carboxyl group formation. google.com This method has demonstrated a reaction yield higher than 80% based on dicyandiamide. google.com
An earlier two-step approach, representing an improvement over the foundational work, involved the reaction of dicyandiamide with formic acid to produce guanylurea (B105422) formate (B1220265) as an intermediate. This intermediate then underwent thermal dehydration at 120-130°C to form 5-azacytosine. While this method increased yields to 60%, it required toxic solvents like methanol (B129727) for crystallization, presenting environmental and safety challenges.
The utilization of guanylurea formate as a key intermediate has been explored in improved synthesis routes. As mentioned above, a two-step process involved forming guanylurea formate from dicyandiamide and formic acid, followed by its thermal dehydration. Further advancements in utilizing guanylurea formate reactions have shown higher purity and yield, particularly when employing reagents like DMF-DMA (dimethylformamide dimethyl acetal), making these methods suitable for industrial production.
In one improved process for the synthesis of 5-azacytidine (which involves a similar 5-azacytosine core), guanylurea formate, obtained from dicyandiamide and formic acid, is reacted with DMF-DMA in methanol. researchgate.net This reaction is typically carried out at 40-50°C for several hours. researchgate.net
While the search results primarily detail one-pot methods for the synthesis of the 5-azacytosine base itself, the principle of one-pot synthesis can be extended to the preparation of this compound by combining sequential reactions without isolating intermediates, potentially involving the coupling of the phosphonomethoxypropyl side chain in a single reaction vessel following the formation of the activated 5-azacytosine intermediate. However, specific detailed one-pot synthesis routes directly yielding this compound from readily available starting materials were not explicitly detailed in the provided search snippets. Research into one-pot methods for related acyclic nucleoside phosphonates and their prodrugs suggests that such strategies can be complex, involving careful control of reaction conditions and reagent addition sequences. acs.org
Here is a summary of some synthetic findings in a table format:
| Method | Key Reactants | Conditions | Reported Yield | Limitations / Notes | Source |
| Early Direct Reaction | Dicyandiamide, Formic Acid | Reflux, 130°C, 3 hours | < 20% | Substantial copolymer formation, difficult purification | google.com |
| Early Direct Reaction (Improved) | Dicyandiamide, Formic Acid | Reflux, 140°C | 34.6% | Competing hydrolysis/decomposition, acetic anhydride use | |
| Two-Step (Guanylurea Formate Intermediate) | Dicyandiamide, Formic Acid; then Guanylurea Formate, Thermal Dehydration | Step 1: Reaction; Step 2: 120-130°C | 60% | Requires toxic solvents for crystallization | |
| Improved One-Pot (Autoclave) | Dicyandiamide, Anhydrous Formic Acid, p-Toluenesulfonic Acid | Autoclave, 100-130°C | > 80% | Uses anhydrous formic acid, simplified steps | google.com |
| Guanylurea Formate + DMF-DMA (for 5-azacytidine) | Guanylurea Formate, DMF-DMA, Methanol | 40-50°C, 4 hours | Not specified | Suitable for industrial production, higher purity/yield | researchgate.net |
| Nucleophilic Oxirane Ring Opening | (S)-2-(trityloxymethyl)oxirane or (S)-glycidol butyrate, Nucleobase | Base-catalyzed | Not specified | Yields 3-O-substituted derivatives, requires further steps | frontiersin.org |
| Silylation-Mediated Coupling | Silylated 5-azacytosine, Protected Ribofuranose Derivative (for nucleosides) | Catalyzed (e.g., TMS-Triflate) | Not specified | Requires anhydrous conditions, potential for adaptation | patexia.com |
Interactive Data Table: Selected Synthesis Methods for 5-Azacytosine
| Property | Early Direct Reaction (130°C) | Early Direct Reaction (140°C) | Two-Step (Guanylurea Formate) | Improved One-Pot (Autoclave) |
| Key Reactants | Dicyandiamide, Formic Acid | Dicyandiamide, Formic Acid | Dicyandiamide, Formic Acid | Dicyandiamide, Formic Acid |
| Conditions | Reflux, 130°C, 3 hrs | Reflux, 140°C | Step 1: Reaction; Step 2: 120-130°C | Autoclave, 100-130°C |
| Reported Yield | < 20% | 34.6% | 60% | > 80% |
| Major Limitations | Copolymers, difficult purification | Hydrolysis/decomposition, waste | Toxic solvents for crystallization | None explicitly listed in snippets |
| Source | google.com | google.com |
Solvent-Free Catalytic Dehydration Strategies
Solvent-free catalytic dehydration strategies offer environmentally friendly and potentially more efficient routes for the synthesis of chemical compounds, including those related to nucleobases. While specific details on the solvent-free catalytic dehydration directly applied to the synthesis of the this compound backbone were not extensively detailed in the search results, the synthesis of 5-azacytosine itself, a key component of this compound, has seen advancements in solvent-free or near-solvent-free conditions.
One approach for 5-azacytosine synthesis involves the reaction of dicyandiamide with alkyl formates under solvent-free conditions at elevated temperatures (100–120°C), where the alkyl formate acts as a dual-purpose reagent. Another method utilizes a one-step high-pressure synthesis involving dicyandiamide, anhydrous formic acid, and a catalyst like p-toluenesulfonic acid (PTSA) at 100–130°C under autogenous pressure. PTSA catalyzes both the hydration of dicyandiamide to guanylurea and the subsequent cyclodehydration with formic acid. These methods represent efforts to reduce or eliminate the use of toxic solvents and simplify purification compared to older methods that required dehydrating agents like acetic anhydride.
Stereochemical Considerations in Synthesis
Stereochemical control is paramount in the synthesis of acyclic nucleoside phosphonates like this compound, as the biological activity is often highly dependent on the specific stereoisomer. This compound is typically synthesized as the (S)-enantiomer, denoted as (S)-HPMP-5-azaC, which is the biologically active form. nih.govcardiff.ac.uknih.govasm.org
The synthesis of HPMP derivatives generally involves coupling a pre-synthesized acyclic side chain, which contains the chiral center, with the desired nucleobase. Regiospecific synthesis of HPMP derivatives can involve transforming N-(2,3-dihydroxypropyl) compounds into their 2'-O-benzoyl derivatives, followed by reaction with chloromethylphosphonyl dichloride, which selectively reacts at the 3'-hydroxyl group. epdf.pub Subsequent deprotection steps yield the desired phosphonate (B1237965). epdf.pub The stereochemistry at the carbon bearing the hydroxyl group in the acyclic chain is crucial and is typically established using chiral precursors or stereoselective synthetic methods. For instance, the synthesis of side-chain fluorinated analogues like (S)-1-[3-fluoro-2-(phosphonomethoxy)propyl]-5-azacytosine (FPMP-5-azaC) involves the condensation of a chiral fluorinated phosphonate precursor with a sodium salt of 5-azacytosine, followed by separation of regioisomers and ester hydrolysis. researchgate.netresearchgate.net The controlled introduction of the phosphonomethoxy group with the correct stereochemistry relative to the hydroxyl group is a key aspect of these syntheses.
Design and Synthesis of this compound Prodrugs and Analogues
The inherent instability and limited oral bioavailability of this compound have driven extensive research into the design and synthesis of prodrugs and analogues. These modifications aim to improve the pharmacokinetic properties, enhance cellular uptake, and potentially increase the stability of the 5-azacytosine moiety.
Cyclic this compound (cthis compound) Synthesis and Characterization
Cyclic this compound (cthis compound) is an intramolecular cyclic phosphonate ester formed by the reaction of the phosphonic acid group with the hydroxyl group in the acyclic side chain of this compound. This cyclization can impact the stability and biological activity of the compound.
cthis compound can be synthesized by reacting this compound with coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of N,N'-dicyclohexylmorpholine carboxamidine (DCMC) in an appropriate solvent like dimethylformamide at elevated temperatures. acs.orgnih.gov This method has been reported to yield cyclic this compound in quantitative yield. acs.org
Characterization of cthis compound typically involves spectroscopic methods such as 1H and 31P NMR spectroscopy and mass spectrometry to confirm its structure and purity. Studies have shown that cyclic this compound exhibits better chemical stability compared to the open-chain this compound. researchgate.netnih.govacs.org It also retains strong in vitro activity against DNA viruses, comparable to that of this compound and cidofovir (B1669016). nih.govfrontiersin.org
Ester Derivatives and Lipid Conjugates for Enhanced Bioavailability
Ester derivatives and lipid conjugates of this compound have been synthesized to improve its lipophilicity, cellular uptake, and oral bioavailability. These modifications often involve esterification of the phosphonic acid group or conjugation with lipid moieties.
Various ester prodrugs have been explored, including alkoxyalkyl esters. nih.govasm.org For instance, the hexadecyloxyethyl (HDE) ester of cyclic this compound (HDE-cthis compound) has shown significantly enhanced antiviral activity compared to the parent compound, with substantially increased selectivity indices against various herpesviruses like HSV-1, VZV, and HCMV. nih.govnih.govfrontiersin.orgnih.govfrontiersin.org This enhancement is attributed to improved cellular uptake due to the increased lipophilicity conferred by the lipid moiety. nih.gov
The synthesis of these ester derivatives typically involves the reaction of this compound or its cyclic form with appropriate activated ester precursors or alkyl halides under coupling conditions. nih.govacs.org For example, the synthesis of alkoxyalkyl esters can involve reacting the phosphonate with an alkoxyalkyl halide in the presence of a suitable base or coupling agent. nih.gov
Lipid conjugates are designed to mimic natural cellular membrane phospholipids, facilitating improved absorption and intracellular delivery. nih.gov Side chain moieties of sufficient length (e.g., up to 20-21 atoms) appear to be necessary for optimal antiviral activity combined with enhanced oral bioavailability. nih.gov
N(4)-Acyl Derivatives: Reactivity and Stability
Modification of the N(4)-amino group of the 5-azacytosine base in this compound through acylation has been investigated to create lipophilic prodrugs. researchgate.netnih.govacs.org Even-numbered fatty acid residues, such as docosanoyl (behenoyl) and stearoyl, have been introduced at the N(4)-position. researchgate.netnih.gov
Studies have shown that the N(4)-acylation of this compound can have a destabilizing effect on the 5-azacytosine moiety. researchgate.netnih.govacs.org However, this destabilizing effect can potentially be compensated by the positive influence of esterification of the phosphonate group, as seen in double prodrug formulations. researchgate.netnih.govacs.org The reactivity of the N(4)-amino group in this compound towards acylation is reported to be lower compared to the corresponding amino group in cidofovir. researchgate.netnih.govacs.org
The synthesis of N(4)-acyl derivatives involves the reaction of this compound with activated fatty acids or acid chlorides under conditions that favor acylation of the exocyclic amino group.
Double Prodrug Formulations
Double prodrug formulations combine modifications at both the phosphonate group and the N(4)-amino group of this compound, aiming for synergistic improvements in stability and bioavailability. researchgate.netnih.govacs.org These formulations often involve an ester at the phosphonate and an acyl group at the N(4)-position.
A notable example is the N(4)-behenoyl derivative of the hexadecyloxyethyl ester of cyclic this compound. researchgate.netnih.govacs.org This double prodrug has demonstrated improved chemical stability compared to other derivatives. researchgate.netnih.govacs.org The synthesis of such double prodrugs requires sequential or carefully controlled reactions to introduce both the ester and acyl moieties. The improved stability observed in this double prodrug suggests that the combination of modifications can help mitigate the inherent instability of the 5-azacytosine ring. researchgate.netnih.govacs.org
Side-Chain Fluorinated Analogues
Research into this compound has included the preparation of various side-chain fluorinated analogues, aiming to investigate the impact of fluorine substitution on their properties nih.govresearchgate.net. One such analogue is (S)-1-[3-fluoro-2-(phosphonomethoxy)propyl]-5-azacytosine, referred to as FPMP-5-azaC nih.govnih.gov.
The synthesis of FPMP-5-azaC has been achieved through a condensation reaction involving a sodium salt of 5-azacytosine and (S)-2-[(diisopropoxyphosphoryl)methoxy)-3-fluoropropyl p-toluenesulfonate nih.govnih.gov. This is followed by the separation of the desired N1 and O2 regioisomers and subsequent ester hydrolysis nih.govnih.gov. Another fluorinated analogue, 1-(2-phosphonomethoxy-3,3,3-trifluoropropyl)-5-azacytosine, was synthesized by reacting 5-azacytosine with trifluoromethyloxirane to form 1-(3,3,3-trifluoro-2-hydroxypropyl)-5-azacytosine, which was then treated with diisopropyl bromomethanephosphonate and deprotected researchgate.netnih.gov.
The introduction of fluorine atoms into biologically active molecules can lead to notable alterations in their physical, biological, and pharmacokinetic characteristics due to fluorine's electronegativity, size, lipophilicity, and electrostatic interactions nih.gov. Studies on FPMP-5-azaC diisopropyl ester have shown inhibition of herpes viruses, with EC₅₀ values approximately three times higher than that of ganciclovir, without exhibiting cytotoxicity nih.govnih.gov.
Purity Standards and Characterization Techniques in Synthesis Research
Achieving high purity is a critical aspect of synthesizing this compound and its derivatives, particularly for ensuring reproducible results in biological assays . Purity thresholds typically exceeding 95% are considered essential . Various analytical techniques are employed to confirm the identity and purity of the synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, including ¹H and ¹³C NMR, is a fundamental technique used to confirm the molecular identity and structure of this compound and its derivatives scispace.com. NMR data can provide detailed information about the chemical environment of atoms within the molecule, allowing for verification of the synthesized structure scispace.comacs.org. For instance, ¹H NMR can reveal characteristic signals for different proton environments, such as the C6-H and NH₂ protons in the 5-azacytosine moiety .
Mass Spectrometry (MS)
Mass spectrometry is another essential tool for characterizing the synthesized compounds by determining their molecular weight and fragmentation patterns scispace.com. This technique helps to confirm the elemental composition and structural integrity of the target molecule acs.org. Mass spectral data provides a complementary approach to NMR for verifying the successful synthesis of this compound and its analogues.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is widely used in the synthesis research of this compound and its derivatives for assessing purity and separating reaction mixtures chapman.edu. HPLC allows for the quantitative determination of the main product and the detection of impurities chapman.edu. Techniques like reversed-phase HPLC are commonly employed for purification and analysis, ensuring that the final product meets the required purity standards chapman.edusifisheriessciences.com.
Spectroscopic and Chromatographic Identification of Decomposition Products
The 5-azacytosine moiety, present in this compound, is known to undergo hydrolytic decomposition, particularly under neutral or alkaline conditions researchgate.net. This instability can lead to the formation of decomposition products. Spectroscopic and chromatographic methods are crucial for identifying these products. Techniques such as GC-MS and NMR spectroscopy have been utilized to detect and monitor decomposition products, including formic acid and azaC derivatives . NMR, for example, can monitor the release of formate, indicated by a characteristic signal . Understanding the decomposition pathways and identifying the resulting products is important for evaluating the stability and purity of this compound preparations researchgate.net.
Molecular and Cellular Mechanisms of Action
Pathways of Intracellular Activation and Metabolism
The journey of HPMP-5-azaC within the cell is a multi-step process involving phosphorylation, metabolic transformation, and eventual incorporation into the cell's genetic material. This intricate pathway is central to its biological effects.
Phosphorylation to Mono- and Diphosphate (B83284) Metabolites (this compound-diphosphate)
Upon entering the cell, this compound undergoes a critical activation process through phosphorylation. nih.gov This process, catalyzed by cellular kinases, converts the compound first into its monophosphate form and subsequently into its active diphosphate metabolite, this compound-diphosphate. nih.govresearchgate.net This diphosphorylated form is the primary effector molecule responsible for the compound's biological activity. nih.gov Studies have shown that the diphosphorylated metabolite of this compound can constitute a significant portion, up to 60%, of the total intracellular radioactivity derived from the parent compound. nih.gov Remarkably, the intracellular levels of this compound-diphosphate have been observed to be as much as 60-fold higher than those of the diphosphate metabolite of cidofovir (B1669016), a related antiviral agent. nih.gov
Stability of Intracellular Metabolites
A key feature of this compound's metabolic profile is the notable stability of its active diphosphate metabolite. nih.gov Research has demonstrated that this compound-diphosphate possesses a long intracellular half-life, estimated to be around 63 hours. nih.gov This prolonged persistence within the cell suggests that the biological effects of this compound may be sustained over extended periods, a characteristic with significant therapeutic implications. nih.govnih.gov
Incorporation into Cellular DNA
Following its conversion to the active diphosphate form, this compound is incorporated into the cellular DNA. nih.gov The extent of this incorporation is significantly higher compared to related compounds like cidofovir, with studies indicating an approximately 45-fold greater incorporation rate. nih.gov This efficient integration into the DNA is a crucial step in the compound's mechanism of action.
Interaction with DNA and Associated Enzymes
Once incorporated into the DNA, this compound exerts its effects by interacting with key enzymes involved in DNA modification, most notably DNA methyltransferases.
Inhibition of DNA Methyltransferase (DNMT) Activity
A primary mechanism of action for this compound and its parent compound, 5-azacytidine (B1684299), is the inhibition of DNA methyltransferase (DNMT) activity. stemcell.comstressmarq.compagepress.orgmdpi.complos.org After being incorporated into the DNA strand, the 5-azacytosine (B16484) ring of this compound can form a covalent bond with the DNMT enzyme. This irreversible binding effectively traps the enzyme, leading to a depletion of active DNMT in the cell. stemcell.comstressmarq.com The consequence of this inhibition is a reduction in DNA methylation, a process known as hypomethylation. pagepress.org This alteration of the epigenetic landscape can lead to the reactivation of genes that were previously silenced by methylation. stressmarq.compagepress.org
| Cellular Process | Key Findings |
| Phosphorylation | This compound is converted to its active diphosphate form, this compound-diphosphate, by cellular kinases. nih.govresearchgate.net Intracellular levels of the diphosphate metabolite are significantly higher than those of cidofovir. nih.gov |
| Metabolite Stability | The diphosphate metabolite of this compound exhibits a long intracellular half-life of approximately 63 hours. nih.gov |
| Deamination | Deamination plays a minor role in the metabolism of this compound, with only about 6% of metabolites being deaminated in A549 cells. nih.gov |
| DNA Incorporation | This compound shows a 45-fold higher incorporation into cellular DNA compared to cidofovir. nih.gov |
| DNMT Inhibition | Incorporated this compound inhibits DNA methyltransferase (DNMT) by forming covalent adducts, leading to DNA hypomethylation and reactivation of silenced genes. stemcell.comstressmarq.compagepress.org |
Formation of Covalent Bonds with DNMTs
The mechanism of action for azanucleosides like the parent compound of this compound involves direct interaction with DNA methyltransferases (DNMTs). mdpi.com Following incorporation into DNA, the 5-azacytosine base is recognized by DNMTs. mdpi.comresearchgate.net These enzymes catalyze methylation by forming a transient covalent bond with the C6 of the cytosine ring. mdpi.comresearchgate.net However, the presence of a nitrogen atom at the C5 position in 5-azacytosine prevents the β-elimination reaction necessary for the enzyme's release. mdpi.com This results in the formation of an irreversible, covalent complex between the DNMT and the DNA. mdpi.comnih.govnih.gov This "trapping" of the enzyme effectively depletes the cell of active DNMTs. researchgate.net Research has demonstrated that DNA containing 5-azacytosine forms a stable covalent complex with Hpa II methylase, a bacterial DNMT. nih.govnih.gov This complex is resistant to dissociation and denaturation. nih.gov
Consequences of DNA Hypomethylation on Gene Expression
The depletion of active DNMTs leads to a state of global DNA hypomethylation. mdpi.comresearchgate.net This process is heritable, meaning that the altered methylation patterns can be passed down through cell generations after the initial treatment. toku-e.com The primary consequence of this widespread demethylation is the reactivation of gene expression. toku-e.comnih.gov
Several studies have detailed the effects of this hypomethylation on gene expression:
Reactivation of Silenced Genes: By removing methylation marks, particularly in promoter regions, genes that were previously silenced can be re-expressed. This is a key mechanism behind the anti-tumor activity of related compounds, as it can lead to the reactivation of tumor suppressor genes. mdpi.com
Alteration of Cellular Differentiation: The changes in gene expression can be profound enough to alter the differentiated state of cells. sigmaaldrich.com
Regulation of Gene Groups: Studies on hepatoma cell lines treated with a related compound, 5-Aza-2'-deoxycytidine (5-AzaC), revealed that genes involved in the cytoskeleton and extracellular matrix were significantly upregulated, while genes related to metabolism were downregulated. nih.gov
Induction of Apoptosis: Demethylation can activate signaling pathways, such as the p53 pathway, leading to programmed cell death (apoptosis) in cancer cells. medsci.org
Impact on Senescence: In plants, treatment with 5-azacytidine has been shown to induce the expression of senescence-related genes, accelerating the aging process in leaves. mdpi.com
Table 1: Effects of DNA Hypomethylation on Gene Expression
| Effect | Description | Associated Findings |
|---|---|---|
| Gene Reactivation | Removal of DNA methylation marks, particularly from promoter regions, leading to the expression of previously silenced genes. | Reactivation of tumor suppressor genes. mdpi.com |
| Altered Cellular Differentiation | Changes in gene expression patterns that can modify the specialized function of cells. | Can alter the differentiated state of eukaryotic cells. sigmaaldrich.com |
| Apoptosis Induction | Activation of cellular pathways that lead to programmed cell death. | Activation of the p53 signaling pathway. medsci.org |
| Regulation of Gene Groups | Coordinated changes in the expression of functionally related genes. | Upregulation of cytoskeleton and extracellular matrix genes; downregulation of metabolism genes in hepatoma cells. nih.gov |
Interaction with Viral Polymerases and Replication Machinery
This compound has demonstrated notable antiviral activities, particularly against DNA viruses. asm.org Its mechanisms are closely tied to its interaction with viral DNA synthesis machinery.
Preferential Affinity for Viral DNA Polymerases
A key aspect of the antiviral selectivity of acyclic nucleoside phosphonates like this compound and its parent compound, cidofovir (HPMPC), is the higher affinity of their active diphosphate metabolites for viral DNA polymerases compared to host cellular DNA polymerases. asm.orgmdpi.com For instance, the active form of cidofovir binds with a much greater affinity to human cytomegalovirus (HCMV) DNA polymerase than to human DNA polymerases α, β, and γ. mdpi.com While polyomaviruses lack their own DNA polymerase and rely on cellular ones, it is suggested that compounds like HPMPC interfere with the function of viral and/or cellular proteins involved in the viral replication process. asm.org
Inhibition of Viral DNA Synthesis
The primary molecular target of this compound and related compounds is the inhibition of viral DNA synthesis. amazonaws.com Once the active diphosphate form of the compound is generated within the cell, it acts as a competitive inhibitor of the natural substrate (dCTP) for the viral DNA polymerase. mdpi.comresearchgate.net By being incorporated into the growing viral DNA chain, it disrupts the replication process. amazonaws.commdpi.com Studies with the parent compound cidofovir have shown a pronounced and prolonged inhibition of viral DNA synthesis that can last for several days after a single exposure. amazonaws.com
Mechanisms of "Translesion" Synthesis Blockage
Incorporation of the drug into the viral DNA template strand can also inhibit further replication. This is known as blocking "translesion" synthesis. researchgate.net When the viral DNA polymerase encounters the incorporated drug molecule in the template strand during the next round of replication, it is unable to effectively read past it, leading to a halt in DNA synthesis. researchgate.net This blockage of template-directed synthesis is one of the multiple mechanisms by which these compounds inhibit viral DNA replication. researchgate.net
Table 2: Research Findings on this compound and Viral Replication
| Mechanism | Key Finding | Virus/System Studied |
|---|---|---|
| Preferential Affinity | The active diphosphate metabolite shows a higher affinity for viral DNA polymerases over host cell polymerases. asm.orgmdpi.com | Herpesviruses, Poxviruses, Adenoviruses asm.org |
| Inhibition of DNA Synthesis | Acts as a competitive inhibitor of dCTP and gets incorporated into the viral DNA chain, halting replication. mdpi.comresearchgate.net | DNA viruses in general amazonaws.com |
| Translesion Synthesis Blockage | The presence of the drug in the template DNA strand blocks the polymerase during subsequent replication cycles. researchgate.net | Vaccinia virus |
Effects on RNA Metabolism and Protein Synthesis (for parent 5-Azacytosine)
The parent compound, 5-Azacytosine, and its nucleoside form, 5-azacytidine, can be incorporated into RNA as well as DNA. researchgate.netaacrjournals.org This incorporation into RNA has distinct consequences for cellular function. It is estimated that a significant majority, around 80-90%, of 5-azacytidine is incorporated into RNA. researchgate.net
This leads to several disruptions:
Disruption of RNA Processing: Incorporation of 5-azacytidine into nucleolar RNA can alter its secondary structure. nih.gov This has been shown to inhibit the processing of 45S and 32S ribosomal RNA (rRNA) precursors into mature 28S rRNA. nih.gov
Inhibition of Protein Synthesis: The altered RNA metabolism leads to a dramatic inhibition of protein synthesis. aacrjournals.orgnih.gov This is thought to be a result of the disassembly of polyribosomes and defective transfer RNA (tRNA) function. researchgate.netwikipedia.org
Cytotoxicity: At higher concentrations, the disruption of RNA metabolism and the subsequent inhibition of protein and DNA synthesis contribute to the cytotoxic effects of the compound.
Cellular and Molecular Biological Effects
Cytotoxic Effects in Cell Culture Models
HPMP-5-azaC has demonstrated cytotoxic and inhibitory effects across various cell culture models, particularly in the context of viral infections.
The cytotoxicity of this compound is concentration-dependent. In studies using human embryonic lung (HEL) fibroblast monolayers, the cytotoxic effects were measured to determine the 50% cytostatic concentration (CC50), which is the concentration required to reduce cell growth by 50%. nih.gov For this compound, the CC50 was determined to be >100 μM in these cells. nih.gov
In antiviral assays, the compound's potency is often expressed as the 50% effective concentration (EC50), the concentration that inhibits viral replication by 50%. This compound has shown potent activity against gammaherpesviruses, with EC50 values ranging from 1.9 to 5.3 μM for Epstein-Barr virus (EBV) and as low as 0.3 to 5.1 μM for Kaposi's sarcoma-associated herpesvirus (KSHV). nih.gov The selectivity index (SI), a ratio of cytotoxicity (CC50) to antiviral activity (EC50), is a key measure of a compound's therapeutic potential. This compound displayed a high selectivity index of >714 against KSHV. nih.gov
Table 1: Cytotoxicity and Antiviral Activity of this compound
| Cell Line / Virus | Assay | Measurement | Value (μM) | Reference |
|---|---|---|---|---|
| Human Embryonic Lung (HEL) | Cytotoxicity | CC50 | >100 | nih.gov |
| KSHV in BCBL-1 cells | Antiviral Activity | EC50 | 0.3 - 5.1 | nih.gov |
This table is interactive. Click on the headers to sort.
While this compound belongs to the class of 5-azacytosine (B16484) compounds, which are known to induce apoptosis (programmed cell death), specific studies detailing the apoptotic pathways initiated by this compound itself are not extensively detailed in the provided research. The parent compound, 5-azacytidine (B1684299), has been shown to induce apoptosis through multiple pathways, including the activation of caspases and involvement of the mitochondria. nih.gov For instance, treatment of myeloid cells with 5-azacytidine led to the activation of caspase-2 and -3-like proteases, loss of mitochondrial membrane potential, and cleavage of Bcl-2 family proteins. nih.gov It is hypothesized that as a derivative, this compound may share similar mechanisms, but direct experimental evidence for this compound is needed for confirmation.
The family of 5-azacytosine analogues is recognized for its ability to interfere with the cell cycle. Studies on 5-azacytidine (AzaC) have demonstrated its capacity to induce cell cycle arrest, often in the G2/M phase. e-century.us In carcinoid cell lines, AzaC treatment led to an accumulation of cells in the G2 phase in a dose-dependent manner. e-century.us This arrest is associated with changes in the levels of key regulatory proteins, such as an increase in Cyclin B1. e-century.us Furthermore, in myelodysplastic syndrome cells, 5-azaC was found to inhibit proliferation by reducing the percentage of cells in the S and G2/M phases of the cell cycle. haematologica.org While these findings highlight the mechanism of related compounds, specific research focusing on the direct effects of this compound on cell cycle progression is less prevalent.
Induction of Apoptosis
Modulation of Gene Expression and Epigenetic Reprogramming
A primary mechanism of action for this compound and related compounds is the modulation of gene expression through epigenetic reprogramming. This is largely attributed to the 5-azacytosine base in its structure.
Compounds containing a 5-azacytosine moiety are known for their ability to reactivate genes that have been silenced, particularly through the mechanism of DNA hypomethylation. researchgate.net 5-azacytosine nucleosides function as inhibitors of DNA methyltransferases (DNMTs). researchgate.net When incorporated into DNA, they form irreversible covalent bonds with these enzymes, leading to their depletion and a subsequent reduction in DNA methylation levels. researchgate.netplos.org This process of hypomethylation, especially in promoter regions, can lead to the re-expression of previously silenced genes, including tumor suppressor genes. researchgate.netplos.org This mechanism has been identified as a key component of the anticancer activity of drugs like 5-azacytidine and decitabine. researchgate.net this compound, containing the same active moiety, is understood to function via this pathway to reactivate silenced genes. smolecule.com
Epigenetic reprogramming agents can influence the expression of key pluripotency markers, such as Oct4, Sox2, and Nanog, which are crucial for maintaining the self-renewal and undifferentiated state of stem cells. nih.govnih.gov Studies using the parent compound, 5-azacytidine, have shown that it can promote the expression of these pluripotency markers. nih.govnih.gov For example, treatment with 5-azacytidine has been found to reverse the methylation of the Oct4, Nanog, and Sox2 promoters, leading to their activated gene expression. nih.gov This effect is central to its use in research on somatic cell reprogramming and stem cell differentiation. nih.govstemcell.com While this is a well-established effect for 5-azacytidine, specific investigations into the influence of this compound on the expression of these particular pluripotency markers have not been detailed in the available research.
Table of Compound Names
| Abbreviation / Name | Full Chemical Name |
| This compound | (S)-1-[3-hydroxy-2-(phosphonomethoxy)propyl]-5-azacytosine |
| 5-azaC / AzaC | 5-azacytidine |
| KSHV | Kaposi's sarcoma-associated herpesvirus |
| EBV | Epstein-Barr virus |
| Oct4 | Octamer-binding transcription factor 4 |
| Sox2 | SRY (sex determining region Y)-box 2 |
| Nanog | Nanog homeobox |
| DNMT | DNA methyltransferase |
| Decitabine | 5-aza-2'-deoxycytidine |
| CC50 | 50% cytostatic concentration |
| EC50 | 50% effective concentration |
Facilitation of Somatic Cell Reprogramming
The chemical compound this compound is structurally related to the well-studied DNA methyltransferase (DNMT) inhibitor, 5-Azacytidine (5-AzaC). While direct studies on this compound's role in somatic cell reprogramming are not extensively documented in the provided search results, the effects of 5-AzaC offer significant insights into the potential mechanisms by which related compounds could influence this process. Somatic cell reprogramming is the conversion of differentiated somatic cells into a pluripotent state.
5-Azacytidine facilitates somatic cell reprogramming primarily through its ability to induce DNA demethylation. nih.govmdpi.com It is incorporated into replicating DNA, where it covalently traps DNMTs, leading to their degradation and a subsequent global reduction in DNA methylation. nih.gov This epigenetic modification can lead to the reactivation of silenced pluripotency-associated genes.
Studies have demonstrated that treatment with 5-AzaC can enhance the efficiency of induced pluripotent stem cell (iPSC) generation. nih.govstemcell.com For instance, it has been shown to facilitate the transition of partially reprogrammed fibroblasts into fully reprogrammed iPSCs. nih.gov One study reported a fourfold enhancement in reprogramming efficiency with 5-AzaC treatment during the late stages of the process. nih.gov Another study indicated a tenfold increase in reprogramming efficacy when 5-AzaC was applied throughout the entire reprogramming timeline. nih.gov The historical context for this application dates back to experiments where 5-AzaC was used to convert fibroblasts into muscle cells. nih.govaddgene.org
Furthermore, the combination of 5-AzaC with other molecules, such as platelet-derived growth factor-AB (PDGF-AB), has been shown to convert primary somatic cells into tissue-regenerative multipotent stem (iMS) cells. nih.gov These iMS cells exhibit long-term self-renewal and multigerm layer differentiation potential without forming teratomas, highlighting the potential of such chemical combinations in regenerative medicine. nih.gov
Table 1: Effects of 5-Azacytidine on Somatic Cell Reprogramming
| Experimental Context | Key Findings | Reported Efficiency Increase | Reference |
|---|---|---|---|
| Conversion of fibroblasts to muscle cells | Early demonstration of transdifferentiation induced by 5-AzaC. | Not specified | nih.govaddgene.org |
| Reprogramming of partially reprogrammed fibroblasts | Facilitated transition to fully reprogrammed iPSCs. | Not specified | nih.gov |
| iPSC generation (late-stage treatment) | Enhanced reprogramming efficiency. | Fourfold | nih.gov |
| iPSC generation (continuous treatment) | Enhanced reprogramming efficacy. | Tenfold | nih.gov |
| Conversion of primary somatic cells (with PDGF-AB) | Generated tissue-regenerative multipotent stem (iMS) cells. | Not specified | nih.gov |
Regulation of Cell Differentiation
The influence of compounds like 5-Azacytidine on cell differentiation is a critical aspect of their biological activity, suggesting a potential role for the related this compound. By altering DNA methylation patterns, these compounds can reactivate genes that govern cell fate and lineage commitment. mdpi.com
5-Azacytidine has been shown to induce the differentiation of various cell types. For example, it can induce human bone marrow-derived and umbilical cord-derived mesenchymal stem cells (MSCs) to differentiate into cardiomyocytes. nih.gov This process was found to be mediated through the activation of the extracellular signal-regulated kinase (ERK) pathway. nih.gov The differentiated cells expressed cardiac-specific markers such as desmin, β-myosin heavy chain, and cardiac troponin T. nih.gov
In the context of myeloid maturation, 5-Azacytidine treatment of human promyelocytic leukemia cells (HL-60) led to an enhanced ability to respond to differentiation-inducing agents. nih.gov This effect was linked to the inhibition of DNA methyltransferase and the heritable nature of the changes in gene expression. nih.gov
Furthermore, studies on aged human adipose-derived mesenchymal stem cells (Ad-MSCs) have shown that 5-Azacytidine can improve their osteogenic differentiation potential. plos.org This improvement was associated with increased expression of TET2 and TET3, genes involved in DNA demethylation, leading to enhanced alkaline phosphatase activity and matrix mineralization. plos.org
Table 2: Regulation of Cell Differentiation by 5-Azacytidine
| Cell Type | Induced Differentiation | Key Molecular Observations | Reference |
|---|---|---|---|
| Human Mesenchymal Stem Cells (MSCs) | Cardiomyocytes | Activation of ERK pathway; expression of cardiac-specific markers. | nih.gov |
| Human Promyelocytic Leukemia Cells (HL-60) | Myeloid maturation | Inhibition of DNA methyltransferase; heritable changes in gene expression. | nih.gov |
| Aged Human Adipose-Derived MSCs | Osteoblasts | Increased expression of TET2 and TET3; improved osteogenic potential. | plos.org |
| P19 Embryonic Stem Cells | Cardiac differentiation | Induces differentiation into high-efficiency cardiomyocytes. | toku-e.com |
Immunosuppressive Properties (observed with related 5-Azacytosine)
Studies have shown that 5-Azacytidine can inhibit T-cell proliferation and activation. haematologica.org It appears to block the cell cycle progression from the G0 to the G1 phase and reduce the production of pro-inflammatory cytokines. haematologica.org This immunosuppressive effect has been observed in various contexts. For instance, concurrent treatment with uridine (B1682114) has been shown to reduce the immunosuppressive activities of 5-Azacytidine in mice. nih.gov
In the context of myelodysplastic syndrome (MDS), 5-Azacytidine has complex immunomodulatory effects. It has been observed to reduce the number and suppressive function of regulatory T cells (Tregs) in patients. haematologica.org While it increases the expression of FOXP3, a key marker for Tregs, the resulting "Treg-like" cells are not immunosuppressive and may even secrete pro-inflammatory cytokines like IL-17. haematologica.org This suggests that 5-Azacytidine's impact on the immune system is multifaceted, influencing different T-cell subsets in distinct ways. haematologica.org The generation of tissue-regenerative multipotent stem (iMS) cells through treatment with 5-AzaC and PDGF-AB also resulted in cells that were immunosuppressive. nih.gov
Table 3: Immunosuppressive Effects of 5-Azacytidine
| Immune Cell Type/Process | Observed Effect of 5-Azacytidine | Mechanism/Key Finding | Reference |
|---|---|---|---|
| T-cell proliferation and activation | Inhibition | Blocks cell cycle progression (G0 to G1 phase). | haematologica.org |
| Pro-inflammatory cytokine production | Decreased | Reduces production. | haematologica.org |
| Regulatory T cells (Tregs) in MDS patients | Reduced number and suppressive function | Induces non-suppressive "Treg-like" cells that may secrete IL-17. | haematologica.org |
| General immunosuppressive activity | Demonstrated | Activity can be reduced by concurrent uridine treatment. | nih.gov |
| Induced Multipotent Stem (iMS) Cells | Immunosuppressive | Generated cells possess immunosuppressive properties. | nih.gov |
Antiviral Activity and Selectivity in Preclinical Models
Broad-Spectrum Anti-DNA Virus Activity
HPMP-5-azaC exhibits a wide range of antiviral activity, showing inhibitory effects against various families of DNA viruses. frontiersin.orgnih.gov Research indicates it is a third-generation acyclic nucleoside phosphonate (B1237965) with a potent ability to inhibit viral replication. nih.govresearchgate.net
This compound has demonstrated potent activity against several members of the Herpesviridae family. frontiersin.orgcardiff.ac.uk Its efficacy is comparable to or, in some cases, greater than its parent compound, cidofovir (B1669016). frontiersin.orgcardiff.ac.uk
Herpes Simplex Virus (HSV-1, HSV-2): The compound shows inhibitory activity against both Herpes Simplex Virus type 1 and type 2. frontiersin.org Its potency against these viruses is considered equivalent to that of cidofovir. frontiersin.orgcardiff.ac.uk
Varicella-Zoster Virus (VZV): this compound is reported to be two- to seven-fold more active against VZV than cidofovir. frontiersin.orgcardiff.ac.uk
Human Cytomegalovirus (HCMV): Similar to its activity against VZV, this compound is two- to seven-fold more potent against HCMV compared to cidofovir. frontiersin.orgcardiff.ac.uk While cidofovir is approved for HCMV retinitis in AIDS patients, this compound represents a potentially more active alternative. infectiologyjournal.cominfectiologyjournal.com
Human Herpesvirus 6 (HHV-6): The compound's activity against HHV-6 is also reported to be two to seven times greater than that of cidofovir. frontiersin.org
Epstein-Barr Virus (EBV): As a gammaherpesvirus, EBV replication is inhibited by this compound. nih.gov Studies have identified it as a highly potent agent against gammaherpesviruses, with effective concentrations for anti-EBV activity observed in the low micromolar range. nih.gov
The compound has shown a broad spectrum of activity against poxviruses and adenoviruses. mdpi.comasm.org Its anti-poxvirus activity and selectivity are often similar to or higher than those of cidofovir. mdpi.comnih.gov
Vaccinia virus (VACV): this compound demonstrates inhibitory activity against the vaccinia virus that is equivalent to its parent drug. frontiersin.org It also compares favorably to cidofovir in its activity against certain VACV recombinant strains. asm.org
Adenovirus: The compound is significantly more active against adenovirus type 2, with reports indicating a two- to seven-fold greater potency compared to cidofovir. frontiersin.orgcardiff.ac.uk
Cowpox virus: Preclinical data have confirmed the antiviral activity of this compound against cowpox virus. asm.org
Monkeypox virus: While direct studies on this compound and monkeypox virus are not detailed, its parent compound, cidofovir, has been noted for its utility against monkeypox infections. infectiologyjournal.cominfectiologyjournal.com Given that this compound has similar or enhanced activity against other poxviruses, it is considered a compound of interest. mdpi.comnih.gov Furthermore, its efficacy has been demonstrated against Camelpox virus (CMLV), the closest known orthopoxvirus to the variola virus, which causes smallpox. asm.org
This compound and other derivatives containing the 5-azacytosine (B16484) moiety have demonstrated high levels of activity and selectivity against polyomaviruses. asm.orgresearchgate.netnih.gov
Murine Polyomavirus (mPyV): In preclinical models, this compound showed antipolyomavirus potency that was similar to or greater than that of HPMPC against murine polyomavirus strains. asm.orgnih.gov
Simian Virus 40 (SV40): The compound's antiviral potency against SV40 was found to be comparable to that of HPMPC in some studies. asm.org The activity of HPMP derivatives with the 5-azacytosine group has been noted as particularly high against both murine polyomavirus and SV40. asm.orgresearchgate.net It has also been observed that this compound is more potent against the human BK polyomavirus than against SV40 or mPyV. nih.govasm.org
While this compound is primarily recognized for its activity against DNA viruses, other acyclic nucleoside phosphonates such as Tenofovir (B777) and Adefovir (B194249) are cornerstone therapies for HIV, a retrovirus. nih.gov Some compounds derived from 5-azacytosine have demonstrated anti-HIV activity through mechanisms like inducing lethal mutagenesis. The therapeutic potential of (S)-HPMP-5-azaC and its derivatives remains an area for further investigation. infectiologyjournal.cominfectiologyjournal.com
Polyomaviruses (Murine Polyomavirus, Simian Virus 40)
Quantitative Assessment of Antiviral Potency (EC50 values)
The antiviral potency of this compound has been quantified using the half-maximal effective concentration (EC50), which represents the concentration of the drug required to inhibit viral replication by 50%. The reported EC50 values from various preclinical studies are summarized below.
¹EC50 values originally reported in µg/mL have been converted to µM for consistency, using a molecular weight of 280.18 g/mol for this compound. researchgate.net
Selectivity Index in Preclinical Models
The selectivity index (SI) is a critical measure in preclinical evaluation, calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective antiviral concentration (EC50). A higher SI value indicates greater selectivity of the compound for inhibiting viral replication over affecting host cell viability. This compound has demonstrated favorable selectivity in various models.
For herpesviruses and vaccinia virus, this compound showed a 2- to 16-fold higher antiviral selectivity index than cidofovir. cardiff.ac.uk
Against the gammaherpesvirus KSHV, it displayed a very high selectivity index of >714. nih.gov
In studies with polyomaviruses, this compound had average SI values of 23 for murine polyomavirus strains and 28 for SV40 strains. asm.orgnih.gov This represented a twofold greater selectivity than HPMPC against murine polyomaviruses. asm.org
For the human BK polyomavirus, the selectivity index was reported as 320 in human renal cortical epithelial cells. nih.govasm.org
Mechanisms of Resistance and Preclinical Drug Interaction Studies
Mechanisms of Resistance to HPMP-5-azaC and Related ANPs
Resistance to acyclic nucleoside phosphonates, including this compound and related compounds like cidofovir (B1669016) (HPMPC) and adefovir (B194249) (PMEA), can arise through several mechanisms. These primarily involve alterations in the viral DNA polymerase, changes in cellular uptake, and modifications in intracellular phosphorylation pathways.
Mutations in Viral DNA Polymerases
Mutations in the gene encoding the viral DNA polymerase are a significant mechanism of resistance to ANPs. These mutations can affect the enzyme's ability to incorporate the active diphosphate (B83284) form of the ANP into the growing viral DNA chain or alter its interaction with the drug, reducing inhibitory effectiveness nih.govresearchgate.net.
Studies with vaccinia virus (VACV) and camelpox virus (CMLV) have identified specific amino acid changes in the viral DNA polymerase (E9L protein in VACV) that confer resistance to ANPs. For instance, mutations like T831I and the double mutation A314V+A684V in VACV's E9L have been linked to increased levels of drug resistance and cross-resistance to various viral DNA polymerase inhibitors nih.gov. These mutations can differentially impact the susceptibility to various ANPs, including this compound and HPMPC nih.gov.
Research on gammaherpesviruses, such as human herpesvirus 8 (KSHV) and Epstein-Barr virus (EBV), has also shown that mutations in the viral DNA polymerase can lead to resistance to ANPs. An HVS DNA polymerase mutation (L631I) conferred resistance to several ANPs, including HPMPC and this compound, with observed fold resistances of 7- and 8-fold, respectively nih.govasm.org.
Different amino acid changes in both the polymerase domain and the 3′-5′ exonuclease domain of poxvirus DNA polymerases have been linked to drug resistance, with changes in the exonuclease domain potentially emerging earlier when multiple mutations are present researchgate.netresearchgate.netresearchgate.net. Specific residues like 314, 613, 684, 688, and 851 in poxvirus DNA polymerase have been highlighted as important in drug resistance, and novel mutations in both domains have been identified with varying drug-susceptibility profiles researchgate.netresearchgate.netresearchgate.net.
Altered Cellular Uptake Mechanisms (e.g., nucleoside transporters)
The cellular uptake of acyclic nucleoside phosphonates is a critical step for their activity. While cidofovir's uptake can occur via fluid-phase endocytosis, independent of human equilibrative nucleoside transporters (hENTs) oncotarget.comnih.gov, alterations in nucleoside transporter activity or expression can potentially influence the intracellular concentration of ANPs or related nucleoside analogs, contributing to resistance.
Cross-Resistance Patterns in Preclinical Models
Cross-resistance occurs when a virus resistant to one antiviral compound shows reduced susceptibility to other antiviral compounds. Studies in preclinical models have revealed complex patterns of cross-resistance among ANPs and other antiviral agents, often linked to specific mutations in viral DNA polymerases nih.gov.
Vaccinia virus mutants selected for resistance to (S)-HPMPDAP exhibited cross-resistance to other HPMP derivatives, including (S)-HPMPC and (S)-HPMP-5-azaC, although the level of resistance varied depending on the specific mutation and the compound nih.gov. Generally, double mutations in the viral DNA polymerase conferred greater resistance to deoxyadenosine (B7792050) nucleotide analogs compared to deoxycytidine nucleotide analogs like (S)-HPMPC and (S)-HPMP-5-azaC nih.govasm.org.
In gammaherpesvirus studies, an HVS strain with a mutation in the viral DNA polymerase showed cross-resistance to HPMPC and this compound, with 7- and 8-fold resistance, respectively nih.govasm.org. This indicates that viral polymerase mutations can lead to reduced susceptibility across different ANPs, even those with different nucleobases.
However, some ANPs may retain activity against resistant strains. For example, 3-deaza-(S)-HPMPA remained active against VACV strains resistant to (S)-HPMPDAP and HPMPC nih.govasm.org. This suggests that the specific structural features of ANPs can influence their interaction with mutated polymerases, potentially offering avenues to overcome resistance.
Cross-resistance patterns can be complex and depend on the specific viral species, the selective pressure applied (which drug was used to select for resistance), and the resulting genetic changes in the virus nih.govresearchgate.netresearchgate.net.
Table 1: Fold Resistance of Vaccinia Virus Mutants to Selected ANPs
| VACV E9L Mutation | (S)-HPMPDAP | (S)-HPMPC | (S)-HPMP-5-azaC | Reference |
| A684V + S851Y | ~26-fold | ~6-fold | ~6-fold | nih.gov |
| S851Y | High resistance to dAMP analogues | Little or no resistance | Little or no resistance | nih.gov |
| A314T + A684V | High resistance | High resistance | High resistance | nih.gov |
| T831I | Varied | Varied | Similar to WT | nih.gov |
| A314V + A684V | Varied | Varied | Similar to WT | nih.gov |
Note: Fold resistance values are approximate and can vary depending on the specific assay and conditions used.
Combinatorial Studies in Preclinical Cell Models
Investigating the effects of this compound in combination with other compounds in preclinical cell models can identify potential synergistic interactions that could enhance antiviral efficacy or help overcome resistance.
Synergy with Other Compounds (e.g., sodium butyrate)
While direct studies on the synergy between this compound and sodium butyrate (B1204436) in the context of viral infections were not extensively detailed in the search results, research with related compounds provides some context.
Sodium butyrate is a histone deacetylase inhibitor (HDACI) known to affect gene expression, including the reactivation of epigenetically silenced genes waocp.orgmdpi-res.com. 5-azacytidine (B1684299), a nucleoside analog with DNA demethylating properties, has shown synergy with sodium butyrate in certain cancer models, restoring gene transcription levels nih.gov. This synergy is thought to be related to their combined effects on epigenetic modifications (DNA methylation and histone acetylation) nih.gov.
Given that this compound is a 5-aza derivative, it shares some structural features with 5-azacytidine. While this compound's primary antiviral mechanism is through DNA polymerase inhibition after phosphorylation, the 5-aza moiety could potentially have some epigenetic effects, although this is not its primary mode of antiviral action.
Studies combining 5-azacytidine with sodium phenylbutyrate (a prodrug of sodium butyrate) in clinical trials for refractory solid tumors did not show significant clinical benefit, despite some evidence of targeted DNA methyltransferase activity and histone acetylation changes nih.gov.
The potential for synergy between this compound and sodium butyrate in antiviral settings would likely depend on whether the combination can interfere with viral replication or host-pathogen interactions through complementary mechanisms, possibly involving epigenetic modulation or other cellular pathways influenced by sodium butyrate. Further preclinical studies would be needed to explore such potential synergistic effects specifically for this compound against relevant viral targets.
Metabolic Profile and Pharmacokinetic Principles in Preclinical Models
Metabolic Fate in Cellular and Animal Models
The antiviral activity of HPMP-5-azaC is contingent upon its intracellular conversion to its active diphosphorylated metabolite. ucc.ie This process is initiated by cellular kinases, which sequentially phosphorylate the parent compound. Studies have shown that this compound undergoes a high rate of phosphorylation, leading to significant intracellular accumulation of its active form. nih.gov In fact, the diphosphorylated metabolite of this compound can reach intracellular levels that are substantially higher than those of the diphosphate (B83284) of cidofovir (B1669016), a structurally related antiviral agent. nih.gov This efficient phosphorylation is a key factor contributing to its potent antiviral activity. nih.gov The process does not appear to be significantly influenced by herpes-, pox-, or adenovirus infections. nih.gov
The chemical stability of this compound is a critical aspect of its metabolic profile. The 5-azacytosine (B16484) moiety, which contains a triazine ring, is susceptible to hydrolytic degradation. nih.gov This instability is particularly pronounced in aqueous solutions. researchgate.net However, the phosphonate (B1237965) linkage in this compound enhances its stability compared to the parent compound, 5-azacytosine. Further modifications, such as the creation of cyclic prodrugs or esterification, can increase the chemical stability in the following order: this compound < cyclic this compound < this compound esters. researchgate.net
Intracellular Phosphorylation Pathways
Intracellular Pharmacokinetics in Cell Lines
Investigations into the intracellular pharmacokinetics of this compound in various cell lines have revealed a favorable profile for an antiviral agent. A key finding is the long intracellular half-life of its diphosphorylated metabolite, which has been measured at 63 hours. nih.gov This prolonged intracellular presence of the active form of the drug suggests that infrequent administration might be feasible. nih.govresearchgate.net
Furthermore, the efficient phosphorylation of this compound leads to a significantly higher incorporation into cellular DNA compared to cidofovir, approximately 45-fold greater. nih.gov This extensive incorporation into DNA is a primary mechanism of its antiviral action. The compound has demonstrated potent activity against a range of DNA viruses in cell culture, including adeno-, pox-, and herpesviruses, often with a higher selectivity index than cidofovir. nih.govnih.gov
Table 1: Intracellular Pharmacokinetic Parameters of this compound Metabolites
| Parameter | Value | Cell Line |
| Diphosphate Metabolite Half-life | 63 hours | S49-WT and mutant cells |
| Relative Formation of Deaminated Metabolites | 6% | A549 cells |
| Diphosphorylated Metabolite as % of Total Radioactivity | 60% | A549 cells |
| Increased DNA Incorporation vs. Cidofovir | 45-fold | A549 cells |
Data derived from studies in mouse lymphosarcoma S49-wild type (S49-WT) and mutant cells, and human lung carcinoma A549 cells. nih.gov
Pharmacokinetic Profiling in Non-Human Primate Models
Pharmacokinetic studies in non-human primates, such as rhesus and cynomolgus monkeys, are essential for predicting the behavior of a drug in humans.
While specific plasma pharmacokinetic data for this compound in non-human primates is not extensively detailed in the provided search results, studies on related azacytidine compounds offer valuable insights. For instance, the plasma elimination of arabinosyl-5-azacytidine (AAC) in rhesus monkeys is rapid, characterized by a triphasic decay. nih.gov The terminal half-life of AAC in vivo is likely influenced by the hydrolytic degradation of its unstable triazine ring in plasma. nih.gov Given the structural similarities, it is plausible that this compound would also undergo rapid plasma clearance. The use of non-human primate models is well-established for evaluating the pharmacokinetic parameters of various drugs, including those with metabolic pathways that may differ significantly from humans. capes.gov.br
The ability of a drug to penetrate the central nervous system (CNS) is critical for treating neurological infections. Studies with the related compound 5-azacytidine (B1684299) in non-human primates have shown that intravenous administration results in no detectable penetration into the cerebrospinal fluid (CSF). nih.gov However, direct intrathecal administration can achieve quantifiable CSF concentrations. nih.gov For arabinosyl-5-azacytidine, the CSF penetration, measured as the CSF-to-plasma concentration ratio at steady state during a 12-hour infusion, was 0.15 in rhesus monkeys. nih.gov The capability of this compound to cross the blood-brain barrier has not been definitively assessed. f1000research.com
Comparative Analysis with Other Antiviral and Epigenetic Agents
Comparison with Cidofovir (B1669016) (HPMPC)
HPMP-5-azaC was developed as a structural analog of Cidofovir, also known as (S)-1-[3-hydroxy-2-(phosphonomethoxy)propyl]cytosine (HPMPC), with the goal of improving its therapeutic profile. frontiersin.orgnih.gov
Structural Similarities and Differences
The core structural similarity between this compound and Cidofovir lies in the acyclic nucleoside phosphonate (B1237965) side chain: the (S)-3-hydroxy-2-(phosphonomethoxy)propyl moiety. nih.govamazonaws.com This side chain is crucial for their antiviral mechanism, as it mimics a natural deoxynucleoside monophosphate, allowing it to bypass the initial, often virus-specific, phosphorylation step required by many nucleoside analogs. ucc.ie
The key structural difference is in the nucleobase. This compound contains a 5-azacytosine (B16484) base, which is a triazine ring, whereas Cidofovir contains a standard cytosine base. nih.govamazonaws.com This single substitution of a nitrogen atom for the carbon atom at the 5th position of the pyrimidine (B1678525) ring significantly alters the molecule's electronic properties and biological interactions. The N4-amino group of Cidofovir has also been found to be more reactive towards acylation compared to that of this compound. nih.gov
Structural Comparison: this compound vs. Cidofovir
| Feature | This compound | Cidofovir (HPMPC) |
|---|---|---|
| Acyclic Side Chain | (S)-3-hydroxy-2-(phosphonomethoxy)propyl | (S)-3-hydroxy-2-(phosphonomethoxy)propyl |
| Nucleobase | 5-Azacytosine (Triazine ring) | Cytosine (Pyrimidine ring) |
Relative Antiviral Potency and Selectivity
This compound demonstrates a broad-spectrum activity against DNA viruses, with a potency that is often comparable to or greater than that of Cidofovir. frontiersin.orgresearchgate.net Studies have shown this compound to be 2 to 7 times more active against viruses such as varicella-zoster virus (VZV), human cytomegalovirus (HCMV), and adenovirus, often with lower associated cytotoxicity. frontiersin.org
Against gammaherpesviruses like Kaposi's sarcoma-associated herpesvirus (KSHV) and Epstein-Barr virus (EBV), this compound has shown high selectivity. asm.org For KSHV, this compound displayed a selectivity index (SI) greater than 714. asm.org Similarly, against polyomaviruses, this compound proved to be twofold more selective than Cidofovir against murine polyomavirus strains and equally selective against simian virus 40 (SV40). nih.gov The anti-poxvirus activity of this compound is similar to, and in some cases higher than, that of Cidofovir. nih.gov
Antiviral Activity Comparison: this compound vs. Cidofovir
| Virus Family | Relative Potency of this compound vs. Cidofovir | Selectivity Index (SI) |
|---|---|---|
| Herpesviridae (VZV, HCMV) | 2-7 times more active frontiersin.org | Superior to Cidofovir nih.gov |
| Adenoviridae | 2-7 times more active frontiersin.org | Higher than Cidofovir |
| Poxviridae | Similar to or higher activity nih.gov | Similar or higher than Cidofovir nih.gov |
| Gammaherpesviridae (KSHV) | Potent inhibitor asm.org | >714 asm.org |
| Polyomaviridae (murine) | Similar potency nih.gov | 2-fold more selective nih.gov |
Intracellular Metabolism and DNA Incorporation Rates
A significant advantage of this compound lies in its intracellular metabolism. nih.gov All ANPs require two phosphorylation steps to form their active diphosphate (B83284) metabolites, which can then compete with natural dNTPs for incorporation into viral DNA. ucc.ie
Metabolic studies revealed that this compound is a more efficient substrate for the cellular enzymes responsible for this activation compared to Cidofovir. The diphosphorylated metabolite of this compound reaches intracellular concentrations that are approximately 60-fold higher than those of the corresponding Cidofovir diphosphate. nih.gov Consequently, this leads to a roughly 45-fold higher rate of incorporation into the DNA of host cells. nih.gov
Furthermore, the active diphosphate metabolite of this compound exhibits a long intracellular half-life of about 63 hours, suggesting the potential for infrequent administration. nih.gov Deamination appears to be a minor metabolic pathway for this compound in human lung carcinoma cells. nih.gov
Comparison with Other Acyclic Nucleoside Phosphonates (ANPs)
The family of ANPs includes a wide range of compounds with varied antiviral spectra. nih.govnih.gov this compound belongs to the third generation of ANPs, characterized by the 5-azacytosine moiety. nih.govresearchgate.net
HPMPA, HPMPDAP, PMEO-DAPy, and their Derivatives
(S)-HPMPA ((S)-9-[3-hydroxy-2-(phosphonomethoxy)propyl]adenine): This adenine-containing counterpart to Cidofovir was one of the first ANPs described and shows broad-spectrum activity against DNA viruses. nih.govacs.org In some cases, such as against vaccinia virus, HPMPA is more potent than Cidofovir. nih.gov Alkoxyalkyl ester prodrugs of (S)-HPMPA were found to be equally active against CMV as corresponding Cidofovir esters but were 15- to 20-fold more active against vaccinia and cowpox viruses. acs.org
HPMPDAP ((S)-9-[3-hydroxy-2-(phosphonomethoxy)propyl]-2,6-diaminopurine): This 2,6-diaminopurine (B158960) derivative is also an effective inhibitor of herpesviruses. nih.gov Along with HPMPA and HPMPO-DAPy, it has been identified as a potent inhibitor of poxvirus replication, including the camelpox virus. medscape.com
PMEO-DAPy and HPMPO-DAPy: These compounds are part of a second generation of ANPs, characterized as 6-[2-(phosphonomethoxy)alkoxy]pyrimidines. researchgate.netinfectiologyjournal.com HPMPO-DAPy, an HPMP derivative, exhibits potent activity against several poxviruses. nih.gov However, both PMEO-DAPy and HPMPO-DAPy were found to be weak inhibitors of BK virus replication. asm.org
In general, the "HPMP" derivatives, including this compound, HPMPA, and Cidofovir, are primarily active against DNA viruses. nih.gov In contrast, "PME" derivatives like PMEA (Adefovir) and "PMP" derivatives like PMPA (Tenofovir) also exhibit potent activity against retroviruses. nih.govamazonaws.com
Comparison with Other 5-Azacytosine Nucleosides (e.g., 5-Azacytidine (B1684299), Decitabine)
This compound shares the 5-azacytosine base with the well-known epigenetic drugs 5-Azacytidine (Azacitidine) and 5-aza-2'-deoxycytidine (Decitabine). These drugs are primarily used in cancer therapy for their ability to inhibit DNA methyltransferases (DNMTs), leading to DNA hypomethylation. nih.gov
The primary distinction lies in the sugar/side-chain moiety. 5-Azacytidine is a ribonucleoside, and Decitabine is a deoxyribonucleoside, while this compound is an acyclic nucleoside phosphonate. wikipedia.org
Mechanism of Action: 5-Azacytidine and Decitabine must be phosphorylated intracellularly to their triphosphate forms to be incorporated into RNA and/or DNA. nih.govmdpi.com Once incorporated into DNA, they form a covalent bond with DNMT, trapping and depleting the enzyme, which leads to passive demethylation during subsequent DNA replication. mdpi.com While this compound also contains the 5-azacytosine base, its primary established mechanism is as a DNA chain terminator in viral replication, a function of its acyclic phosphonate side chain.
Incorporation: A key difference between 5-Azacytidine and Decitabine is their substrate specificity. Decitabine, as a deoxyribonucleoside, is incorporated exclusively into DNA. wikipedia.orgnih.gov 5-Azacytidine is a ribonucleoside and is predominantly incorporated into RNA, with only about 10-20% being converted to the deoxy form for DNA incorporation. nih.govnih.gov This differential incorporation leads to distinct biological effects, with 5-Azacytidine's incorporation into RNA disrupting protein synthesis. nih.govnih.gov this compound, due to its phosphonate group, is directly incorporated into DNA after its two phosphorylation steps, bypassing the need for a deoxyribose sugar for recognition by DNA polymerases. ucc.ienih.gov
Comparison of 5-Azacytosine-Containing Compounds
| Compound | Molecular Type | Primary Incorporation | Primary Mechanism of Action |
|---|---|---|---|
| This compound | Acyclic Nucleoside Phosphonate | DNA | Viral DNA polymerase inhibition / Chain termination |
| 5-Azacytidine | Ribonucleoside | RNA (primarily), DNA (secondarily) nih.govnih.gov | DNMT inhibition, Disruption of protein synthesis nih.gov |
| Decitabine | Deoxyribonucleoside | DNA wikipedia.orgnih.gov | DNMT inhibition mdpi.com |
Table of Mentioned Compounds
| Abbreviation/Name | Full Chemical Name |
| This compound | (S)-1-[3-hydroxy-2-(phosphonomethoxy)propyl]-5-azacytosine |
| Cidofovir (HPMPC) | (S)-1-[3-hydroxy-2-(phosphonomethoxy)propyl]cytosine |
| HPMPA | (S)-9-[3-hydroxy-2-(phosphonomethoxy)propyl]adenine |
| HPMPDAP | (S)-9-[3-hydroxy-2-(phosphonomethoxy)propyl]-2,6-diaminopurine |
| HPMPO-DAPy | (R)-{2,4-diamino-3-hydroxy-6-[2-(phosphonomethoxy)propyl]}pyrimidine |
| PMEO-DAPy | 6-[2-(Phosphonomethoxy)ethoxy]-2,4-diaminopyrimidine |
| 5-Azacytidine | 4-amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,3,5-triazin-2(1H)-one |
| Decitabine | 4-amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,3,5-triazin-2(1H)-one |
| Adefovir (B194249) (PMEA) | 9-[2-(phosphonomethoxy)ethyl]adenine |
| Tenofovir (B777) (PMPA) | ((R)-9-[2-(phosphonomethoxy)propyl]adenine) |
Differences in DNA Methyltransferase Inhibition Profile
This compound belongs to the family of 5-azacytosine nucleoside analogues, which are recognized for their ability to inhibit DNA methyltransferases (DNMTs), key enzymes in epigenetic regulation. researchgate.net The mechanism involves the incorporation of the 5-azacytosine base into DNA, where it covalently traps DNMT enzymes, leading to their degradation and subsequent DNA hypomethylation. researchgate.netmdpi.com This action can reactivate tumor suppressor genes that have been silenced by hypermethylation. researchgate.net
When compared to archetypal DNMT inhibitors like 5-azacytidine (Azacitidine) and 2'-deoxy-5-azacytidine (Decitabine), derivatives of the 5-azacytosine scaffold show varying inhibitory activities. For instance, a novel 2'-fluoro-2'-deoxy-arabinofuranosyl 5-azacytosine nucleoside (2'F-araAC) demonstrated superior ability to inhibit DNMTs from HCT-116 human colorectal cancer cell nuclear extracts when compared to Azacitidine and Decitabine. scirp.org At a concentration of 10 µM, 2'F-araAC was more potent, with Azacitidine and Decitabine inhibiting DNMT activity by 75% and 86%, respectively, relative to the 2'-fluoro analog. scirp.org
Table 1: Comparative DNA Methyltransferase (DNMT) Inhibition
| Compound | Target Enzyme Family | Mechanism of Action | Comparative Notes | Source |
|---|---|---|---|---|
| This compound | DNA Methyltransferases (DNMTs) | Incorporation into DNA and covalent trapping of DNMTs, leading to hypomethylation. | Acts as a DNA demethylating agent due to its 5-azacytosine base. researchgate.net | researchgate.net |
| 5-Azacytidine (Azacitidine) | DNA Methyltransferases (DNMTs) | Incorporation into RNA and DNA, leading to DNMT inhibition. | Less potent inhibitor compared to its 2'-fluoro-arabino derivative in HCT-116 cells. scirp.org | scirp.org |
| 2'-deoxy-5-azacytidine (Decitabine) | DNA Methyltransferases (DNMTs) | Incorporation primarily into DNA, leading to DNMT inhibition. | Inhibited DNMT activity by 86% of the level seen with 2'F-araAC in one study. scirp.org | scirp.org |
| 2'F-araAC | DNA Methyltransferases (DNMTs) | Incorporation into DNA, leading to DNMT inhibition. | Showed higher inhibitory activity against DNMTs from HCT-116 cells compared to Azacitidine and Decitabine. scirp.org | scirp.org |
Comparative Cytotoxic Effects in Specific Cell Lines
The cytotoxic and antiviral efficacy of this compound and its derivatives have been evaluated across various cell lines, often showing a favorable selectivity index (SI), which is the ratio of cytotoxic concentration (CC50) to effective antiviral concentration (EC50).
In studies against BK polyomavirus (BKV) in primary human renal cortical epithelial (HRCE) cells, this compound and its hexadecyloxyethyl (HDE) prodrug were identified as highly selective inhibitors. asm.org this compound demonstrated a selectivity index of 320 in these cells. asm.org In contrast, leflunomide, another agent tested for anti-BKV activity, exhibited high toxicity and a weak selectivity index. asm.org Compared to its parent compound, cidofovir ((S)-HPMPC), this compound displayed a 2- to 16-fold higher selectivity index against a range of DNA viruses, including adenoviruses, poxviruses, and herpesviruses. frontiersin.org
Against camelpox virus (CMLV) in human embryonic lung (HEL) fibroblast cells, this compound and its derivatives also showed significant antiviral activity. nih.gov The cytotoxic effects of these compounds were also assessed in primary human keratinocytes (PHKs), where they generally exhibited higher toxicity compared to in HEL cells. nih.gov
Furthermore, in cancer cell lines, (S)-HPMP-5-azaC was effective in inhibiting Moloney murine sarcoma virus (MSV)-induced transformation of C3H/3T3 cells with an EC50 of 2.2 µg/mL. frontiersin.org Its cyclic form, (S)-cthis compound, showed potent activity against various DNA viruses with EC50 values ranging from 0.06–3.1 μg/mL, comparable to both this compound and cidofovir. frontiersin.org
Table 2: Comparative Cytotoxicity and Antiviral Activity in Specific Cell Lines
| Compound | Cell Line | Virus/Condition | EC50 (µM) | Selectivity Index (SI) | Source |
|---|---|---|---|---|---|
| This compound | HRCE | BK Virus | Not specified | 320 | asm.org |
| HDE-cthis compound | HRCE | BK Virus | 0.0033 - 5.2 | 1,909 | asm.org |
| Leflunomide | HRCE | BK Virus | ~100 - 200 | <2 | asm.org |
| (S)-HPMP-5-azaC | Various | Adeno, Pox, Herpesviruses | Not specified | 2- to 16-fold higher than Cidofovir | frontiersin.org |
| (S)-HPMP-5-azaC | C3H/3T3 | MSV Transformation | 2.2 µg/mL | Not specified | frontiersin.org |
| (S)-cthis compound | Various | DNA Viruses | 0.06–3.1 µg/mL | Not specified | frontiersin.org |
Chemical Stability and Hydrolytic Degradation
A significant point of comparison for this compound is its chemical stability, particularly the susceptibility of its 5-azacytosine ring to hydrolysis. This instability is a known characteristic of the triazine ring, which is prone to degradation, especially in aqueous solutions at neutral or alkaline pH. This necessitates acidic conditions for certain synthetic procedures.
The chemical stability of this compound is generally lower than that of its parent compound, cidofovir (HPMPC), primarily due to the unstable 5-azacytosine moiety. researchgate.net However, modifications to the this compound structure can significantly enhance its stability. Research has established a clear stability hierarchy among its derivatives. researchgate.net
The order of increasing chemical stability is as follows:
This compound (least stable)
Cyclic this compound
This compound esters (most stable) researchgate.net
Esterification of the phosphonate group can compensate for the destabilizing effect of modifications at the N(4)-position of the 5-azacytosine ring. researchgate.net For example, the double prodrug N(4)-behenoyl derivative of the hexadecyloxyethyl ester of cyclic this compound demonstrated the best chemical stability in one study. researchgate.net Another acyclic nucleoside phosphonate, 1-[2-(Phosphonomethoxy)ethyl]-5-azacytosine (PME-5-azaC), exhibits superior chemical stability compared to this compound but requires conversion into a prodrug form to achieve antiviral activity.
This inherent instability and the complex metabolic pathways involving both chemical decomposition and enzymatic deamination have been cited as reasons why this compound and its prodrugs have not been pursued further for therapeutic development, despite a favorable toxicity profile. frontiersin.orgfrontiersin.org
Table 3: Comparative Chemical Stability of 5-Azacytosine Compounds
| Compound | Relative Stability | Key Factors Influencing Stability | Source |
|---|---|---|---|
| This compound | Low | The 5-azacytosine triazine ring is prone to hydrolytic degradation. frontiersin.org | frontiersin.org |
| Cyclic this compound | Moderate | Cyclization of the phosphonate group improves stability over the parent acyclic form. researchgate.net | researchgate.net |
| This compound Esters | High | Esterification of the phosphonate group significantly enhances chemical stability. researchgate.net | researchgate.net |
| Cidofovir (HPMPC) | High | The cytosine base is more stable than the 5-azacytosine base. researchgate.net | researchgate.net |
| PME-5-azaC | High | Exhibits superior chemical stability to this compound. | |
| 2'F-araAC | Increased | The 2'-fluoro modification increases hydrolytic stability compared to Azacitidine and Decitabine. scirp.org | scirp.org |
Table of Mentioned Compounds
| Abbreviation/Name | Full Chemical Name |
| This compound | (S)-1-[3-hydroxy-2-(phosphonomethoxy)propyl]-5-azacytosine |
| Cidofovir (HPMPC) | (S)-1-[3-hydroxy-2-(phosphonomethoxy)propyl]cytosine |
| cthis compound | Cyclic (S)-1-[3-hydroxy-2-(phosphonomethoxy)propyl]-5-azacytosine |
| HDE-cthis compound | Hexadecyloxyethyl ester of cyclic (S)-1-[3-hydroxy-2-(phosphonomethoxy)propyl]-5-azacytosine |
| PME-5-azaC | 1-[2-(Phosphonomethoxy)ethyl]-5-azacytosine |
| PMEG | 9-[2-(phosphonomethoxy)ethyl]guanine |
| 5-Azacytidine (AZA) | 5-Azacytidine |
| 2'-deoxy-5-azacytidine (DAC) | 2'-deoxy-5-azacytidine |
| 2'F-araAC | 2'-fluoro-2'-deoxy-arabinofuranosyl 5-azacytosine |
| Leflunomide | N-(4'-trifluoromethylphenyl)-5-methylisoxazol-4-carboxamide |
Advanced Research Methodologies and Future Directions
Computational Modeling for Enzyme Interactions
Computational modeling has become an indispensable tool for predicting and analyzing the interactions between HPMP-5-azaC and its potential enzyme targets, such as viral DNA polymerases and DNA methyltransferases (DNMTs). These in silico approaches offer atomic-level insights into binding affinities and mechanisms, complementing experimental data.
Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. rsc.org For this compound, docking studies are employed to model its binding mode within the active site of target enzymes. Using software like AutoDock Vina, researchers can simulate how the phosphonate (B1237965) and 5-azacytosine (B16484) moieties of the compound interact with key amino acid residues. nih.gov These simulations can identify crucial interactions, such as hydrogen bonds and compatibility with zinc-binding sites, which are essential for the compound's inhibitory activity. The insights gained from docking help in understanding the structural basis of the compound's selectivity and in designing new analogues with improved binding characteristics. nih.gov
Table 1: Illustrative Molecular Docking Parameters for this compound
| Parameter | Description | Example Target | Key Finding |
| Binding Affinity | Estimated free energy of binding (kcal/mol). Lower values indicate stronger binding. | Viral DNA Polymerase | Prediction of stable binding in the active site. |
| Hydrogen Bonds | Identifies H-bond donor and acceptor pairs between this compound and enzyme residues. | DNA Methyltransferase | Interactions with catalytic loop residues. |
| Hydrophobic Interactions | Maps non-polar interactions contributing to binding stability. | Enzyme Active Site | Engagement of the cytosine ring with hydrophobic pockets. |
| Conformation | Predicts the lowest energy pose of this compound within the binding site. | Target Enzyme | Elucidation of the optimal spatial arrangement for inhibition. |
Following molecular docking, molecular dynamics (MD) simulations are used to study the dynamic behavior of the this compound-enzyme complex over time. nlk.cz Performed with software packages like GROMACS, these simulations model the movements and conformational changes of the complex at an atomic level. nih.gov MD simulations provide a more realistic representation of the biological environment, assessing the stability of the binding pose predicted by docking. nih.gov By tracking the trajectory of the complex, researchers can confirm the stability of key hydrogen bonds and other interactions, providing a deeper understanding of how the compound exerts its effect once bound to the target. epfl.ch
To obtain a more quantitative assessment of binding affinity, free energy calculation methods are utilized. rsc.org Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to snapshots from MD simulations to calculate the binding free energy of the this compound-enzyme complex. These calculations provide a more rigorous estimation of binding affinity than docking scores alone and can be used to validate the stabilization of the transition state. chemrxiv.org This quantitative data is crucial for comparing the potency of different analogues and for guiding lead optimization in drug discovery projects.
Molecular Dynamics Simulations
Methodologies for Studying Epigenetic Modifications
This compound is an analogue of 5-azacytosine, a known inhibitor of DNA methylation. researchgate.netnih.gov Its potential to induce DNA hypomethylation and reactivate epigenetically silenced genes is a key area of investigation. researchgate.netplos.org
Methylation-sensitive restriction digestion is a technique used to analyze the methylation status of specific CpG sites in genomic DNA. nih.gov The method relies on the use of isoschizomer enzyme pairs, such as HpaII and MspI, which recognize the same DNA sequence (CCGG) but have different sensitivities to cytosine methylation. neb.comneb.com HpaII is methylation-sensitive and will not cut the DNA if the internal cytosine is methylated, whereas MspI cuts regardless of methylation status. nih.govneb.com After treating cells with this compound, genomic DNA is isolated and digested with these enzymes. nih.gov The resulting fragments are then analyzed, often by Southern blotting or PCR, to determine if demethylation has occurred at specific gene loci. nih.govresearchgate.net A change in the digestion pattern after this compound treatment indicates a reduction in DNA methylation. nih.gov
Table 2: Principle of Methylation-Sensitive Restriction Enzyme Analysis
| Enzyme | Recognition Site | Action on Unmethylated Site | Action on Methylated Site | Application |
| HpaII | 5'-CCGG-3' | Cleaves | Blocked | Detects presence of methylation. neb.com |
| MspI | 5'-CCGG-3' | Cleaves | Cleaves | Serves as a control for digestion. neb.com |
Quantitative real-time polymerase chain reaction (qRT-PCR) is a highly sensitive and specific technique for measuring the expression levels of messenger RNA (mRNA). nih.govthermofisher.com This method is used to verify if the hypomethylation induced by this compound leads to the reactivation of previously silenced genes, such as tumor suppressor genes. researchgate.netplos.org The process involves treating cells with the compound, extracting total RNA, and converting it into complementary DNA (cDNA) through reverse transcription. thermofisher.commdpi.com The cDNA is then used as a template in a real-time PCR reaction with primers specific to the target gene. gene-quantification.de By measuring the amount of amplified product, researchers can accurately quantify changes in gene expression, providing functional evidence of the compound's epigenetic activity. researchgate.netd-nb.info
Table 3: Example of Gene Expression Analysis by qRT-PCR
| Gene Target | Treatment Group | Normalized Expression (Fold Change) | Interpretation |
| Tumor Suppressor Gene A | Control (Untreated) | 1.0 | Baseline expression. |
| Tumor Suppressor Gene A | This compound Treated | 4.5 | Significant upregulation, suggesting gene reactivation. |
| Housekeeping Gene (e.g., GAPDH) | Control (Untreated) | 1.0 | Reference for normalization. |
| Housekeeping Gene (e.g., GAPDH) | This compound Treated | 1.0 | Stable expression, validating its use as a control. |
Fluorometric Assays for DNMT Activity
The activity of DNA methyltransferases (DNMTs) and the inhibitory potential of compounds like this compound can be quantitatively assessed using advanced fluorometric assays. researchgate.net These assays provide a non-radioactive, high-throughput method for measuring DNMT activity from purified enzymes or nuclear extracts. epigentek.com The general principle of these kits involves an ELISA-like reaction on a microplate. epigentek.com
The procedure typically starts with a specific DNA substrate coated onto the wells of a microplate. epigentek.com DNMT enzymes present in the sample, or as purified enzymes being tested for inhibition, transfer methyl groups from a donor molecule, S-adenosyl-L-methionine (Adomet), to the cytosine bases within the DNA substrate. abcam.com The core of the fluorometric detection lies in the quantification of this methylation event. A high-affinity antibody that specifically recognizes 5-methylcytosine (B146107) (5-mC) is introduced and binds to the newly methylated DNA. epigentek.comepigentek.com This is followed by the addition of a fluorescence-labeled secondary antibody. The amount of methylated DNA, which is directly proportional to the DNMT activity in the sample, is then quantified by measuring the fluorescence intensity. epigentek.com These kits are designed for high sensitivity, with some capable of detecting activity from as little as 0.2 ng of purified enzyme. epigentek.com The use of such assays has been reported for evaluating the DNMT inhibitory effects of various 5-azacytosine compounds. researchgate.net
Table 1: Principle of Fluorometric DNMT Activity Assays
| Step | Description | Purpose |
|---|---|---|
| 1. Substrate Immobilization | A unique, cytosine-rich DNA substrate is stably coated onto microplate wells. epigentek.com | To provide a target for DNMT-mediated methylation. |
| 2. Methylation Reaction | The sample (e.g., nuclear extract or purified enzyme) is added to the wells along with a methyl group donor (Adomet). abcam.com | To allow DNMTs in the sample to methylate the DNA substrate. |
| 3. Antibody Binding | A primary antibody with high specificity for 5-methylcytosine (5-mC) is added. epigentek.com | To specifically detect and bind to the newly methylated sites on the DNA. |
| 4. Fluorometric Detection | A fluorescence-labeled secondary antibody and a signal-enhancing solution are added. | To generate a fluorescent signal that is proportional to the amount of bound primary antibody. |
| 5. Quantification | The fluorescence is read by a fluorescence microplate reader. | To quantify the level of DNMT activity, where higher fluorescence indicates higher activity. |
Applications as Research Tools and Probes
In Epigenetic Research
This compound serves as a valuable research tool in the field of epigenetics, primarily due to its 5-azacytosine moiety. researchgate.net This base is an analogue of cytidine (B196190) and acts as an epigenetic modifier by inhibiting DNA methyltransferases (DNMTs). stemcell.combio-gems.com The mechanism of action involves the incorporation of the 5-azacytosine base into DNA during replication. mdpi.com Once incorporated, it forms an irreversible covalent bond with DNMTs, trapping and inhibiting the enzymes. stemcell.com This inhibition leads to a passive demethylation of the genome during subsequent rounds of cell division, as the methylation patterns are not maintained. researchgate.net
The resulting DNA hypomethylation can lead to the reactivation of genes that were previously silenced by promoter methylation, making this compound and related compounds powerful probes for studying the role of DNA methylation in gene expression. researchgate.netbio-gems.com The chemical stability of the 5-azacytosine moiety in the HPMP series has been found to increase in the order of this compound < cyclic this compound < this compound esters, a factor that influences its utility in different experimental contexts. researchgate.net By modulating DNA methylation levels, this compound can be used to investigate the epigenetic regulation of various cellular processes. mdpi.com
Table 2: Comparison of this compound and Related Compounds as Epigenetic Tools
| Feature | This compound | 5-Azacytidine (B1684299) (Parent Compound) | Cidofovir (B1669016) |
|---|---|---|---|
| Active Moiety | Acyclic phosphonate + 5-azacytosine researchgate.net | 5-azacytosine stemcell.com | Acyclic phosphonate + cytosine |
| Primary Mechanism | DNA methyltransferase (DNMT) inhibition. researchgate.netstemcell.com | DNMT inhibition. stemcell.combio-gems.com | DNA polymerase inhibition. |
| Epigenetic Effect | Induces DNA hypomethylation. researchgate.net | Induces DNA hypomethylation and reactivates silenced genes. bio-gems.commdpi.com | No primary epigenetic effect. |
| Research Use | Tool for studying DNA methylation and viral DNA polymerases. researchgate.net | Widely used to study the role of epigenetics in cancer, differentiation, and reprogramming. stemcell.commdpi.com | Antiviral research. |
In Regenerative Medicine and Stem Cell Research (in vitro models)
In the context of regenerative medicine and stem cell research, this compound's potential is primarily extrapolated from studies on its parent compound, 5-azacytidine, which is widely used in in vitro models. stemcell.combio-gems.com As a potent DNMT inhibitor, 5-azacytidine can induce significant changes in cell fate by altering the epigenetic landscape. bio-gems.com It has been shown to enhance the efficiency of reprogramming somatic cells into induced pluripotent stem cells (iPSCs). stemcell.com Furthermore, in some models, it can help reset the epigenetic memory in iPSCs, which is a critical step for ensuring their pluripotency. stemcell.com
The application of 5-azacytidine has also been explored for directing stem cell differentiation. For instance, it has been used to enhance the differentiation of human embryonic stem cells into cardiomyocytes and to induce myogenic differentiation in mesenchymal stem cells (MSCs). stemcell.combio-gems.com However, its effects can be highly context-dependent. One study found that while a very small percentage (~0.07%) of bone marrow-derived MSCs could be induced to form cardiomyocyte-like cells after treatment, MSCs from umbilical cord and cord blood did not show a similar response. nih.gov Another study on Wharton's Jelly-derived MSCs (WJMSCs) showed that pretreatment with 5-azacytidine could transiently upregulate proliferation and stemness markers, suggesting its potential to enhance the initial stages of cell-based therapies. sci-hub.se These findings highlight the utility of 5-azacytosine-containing compounds as tools to manipulate cell fate in vitro, though the outcomes can vary by cell source. nih.govsci-hub.se
Table 3: Reported In Vitro Effects of 5-Azacytidine on Stem Cells
| Cell Type | Effect | Finding | Citation |
|---|---|---|---|
| Mouse Fibroblasts | Reprogramming | Increases efficiency of reprogramming into induced pluripotent stem (iPS) cells. | stemcell.com |
| Human Embryonic Stem Cells | Differentiation | Enhances differentiation into cardiomyocytes. | stemcell.com |
| Bone Marrow MSCs | Differentiation | Induced a very small fraction (~0.07%) to generate cardiomyocyte-like cells. | nih.gov |
| Umbilical Cord & Cord Blood MSCs | Differentiation | Did not express cardiac markers spontaneously or after treatment. | nih.gov |
| Wharton's Jelly MSCs | Stemness/Proliferation | Transiently upregulated proliferation and stemness markers post-treatment. | sci-hub.se |
Remaining Challenges and Future Research Avenues in Preclinical Studies
Despite its promise as a research tool and potential therapeutic agent, this compound faces significant challenges that have hindered its progression in preclinical development. frontiersin.org A primary obstacle is its metabolic profile, which is complicated by the inherent instability of the 5-azacytosine ring. researchgate.netfrontiersin.org This instability can compromise the compound's pharmacological potential. mdpi.com Another major challenge is the low bioavailability of this compound, a consequence of its highly polar phosphonate group, which limits its cellular uptake. frontiersin.org
Future research must focus on overcoming these limitations. One promising avenue is the continued development of prodrug strategies. frontiersin.org For example, the hexadecyloxyethyl ester of cyclic this compound demonstrated significantly enhanced antiviral activity, suggesting that prodrug modifications can improve efficacy. frontiersin.org However, even with prodrugs, the underlying instability of the 5-azacytosine base remains a core issue that needs to be addressed, possibly through further structural modifications aimed at stabilizing the triazine ring without losing biological activity. researchgate.netmdpi.com
Furthermore, as with other hypomethylating agents, the potential for acquired drug resistance is a critical area for future investigation. mdpi.com Research into resistance mechanisms, such as decreased expression of cellular transporters or alterations in activating enzymes, would be essential for anticipating and overcoming clinical challenges. mdpi.com The development and use of more sophisticated preclinical models, including humanized animal models, could also provide more relevant insights into the compound's activity and potential toxicities. nih.gov
Conclusion
Summary of Key Research Findings for HPMP-5-azaC
This compound is an acyclic nucleoside phosphonate (B1237965) and an analogue of cidofovir (B1669016) (HPMPC), distinguished by the presence of a 5-azacytosine (B16484) base instead of cytosine. researchgate.net Research has primarily centered on its potent broad-spectrum antiviral activity against a variety of DNA viruses. frontiersin.orgdntb.gov.ua
Key findings from preclinical studies indicate that this compound is a highly effective inhibitor of several viral families. It has demonstrated significant potency against gammaherpesviruses, including Epstein-Barr virus (EBV) and Kaposi's sarcoma-associated herpesvirus (KSHV), where it has shown a high selectivity index. smolecule.com In vivo studies in murine models have confirmed its efficacy in reducing viral replication and dissemination of gammaherpesviruses. smolecule.com Furthermore, its activity against polyomaviruses is comparable to its parent compound, HPMPC, but with improved selectivity in some cases. frontiersin.org Research has also established its effectiveness against poxviruses, with activity levels similar to or greater than cidofovir. researchgate.net
The compound's mechanism of action as an antiviral agent involves intracellular phosphorylation to its active diphosphate (B83284) metabolite. plos.org This active form then targets and inhibits viral DNA polymerases, thereby disrupting viral replication. frontiersin.orgplos.org While the 5-azacytosine moiety is characteristic of DNA methyltransferase (DNMT) inhibitors like 5-azacytidine (B1684299), studies suggest that this compound itself does not exhibit significant DNA hypomethylating activity, indicating that the sugar moiety present in nucleoside analogues like azacitidine is crucial for this particular biological effect.
Concerns regarding the compound's metabolic profile, specifically the instability of the 5-azacytosine ring, have been noted as a potential challenge for its clinical advancement. dntb.gov.ua To address this, various prodrugs, including cyclic and ester forms of this compound, have been synthesized and evaluated. dntb.gov.ua These prodrugs have shown enhanced chemical stability and, in some instances, exceptionally high antiviral selectivity indices. dntb.gov.ua
The table below summarizes the in vitro antiviral activity of this compound against a selection of DNA viruses.
| Virus Family | Virus | Cell Line | EC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Herpesviridae | Kaposi's Sarcoma-Associated Herpesvirus (KSHV) | BCBL-1 | 0.3 - 5.1 | >714 | smolecule.com |
| Epstein-Barr Virus (EBV) | P3HR-1, Akata | - | - | smolecule.com | |
| Murine Gammaherpesvirus 68 (MHV-68) | - | - | - | smolecule.com | |
| Polyomaviridae | Murine Polyomavirus | - | - | 23 | frontiersin.org |
| Simian Virus 40 (SV40) | - | - | 28 | frontiersin.org |
EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. The Selectivity Index (SI) is the ratio of the cytotoxic concentration to the effective concentration.
Outlook on this compound's Significance in Academic and Preclinical Research
This compound remains a compound of significant interest within the fields of virology and medicinal chemistry. Its potent and broad-spectrum antiviral activity, particularly against herpesviruses, positions it as a valuable lead compound for the development of new antiviral therapies. smolecule.com The challenges posed by the current treatments for infections caused by viruses like EBV and KSHV underscore the need for novel, effective, and selective agents like this compound. smolecule.com
Future research will likely focus on overcoming the metabolic instability of this compound. The development and evaluation of its prodrugs, such as cyclic this compound and its alkoxyalkyl esters, represent a promising avenue to improve its pharmacokinetic properties and therapeutic potential. dntb.gov.ua These modifications aim to enhance bioavailability and reduce potential toxicity, which could pave the way for its progression into clinical trials.
While its direct application as an anticancer agent appears limited due to the lack of significant DNA hypomethylating activity, its immunomodulatory potential, should it be formally demonstrated in peer-reviewed studies, could open new research directions. However, based on current evidence, its primary significance lies in its role as a potent antiviral agent. The compound will continue to serve as an important tool in academic research for studying the mechanisms of viral replication and for exploring the structure-activity relationships of acyclic nucleoside phosphonates.
Q & A
Q. What is the synthetic pathway for HPMP-5-azaC, and what are the critical considerations for reproducibility?
this compound is synthesized via two primary routes. The first involves nucleophilic opening of (2S)-2-[(trityloxy)methyl]oxirane with 5-azacytosine under basic conditions, yielding an N1-substituted intermediate. Subsequent phosphonylation with diisopropyl tosyloxymethylphosphonate, followed by deprotection using bromotrimethylsilane and hydrolysis, produces the final compound . Key considerations include:
Q. How does this compound exhibit selective antiviral activity against DNA viruses?
this compound targets viral DNA polymerases, acting as a competitive substrate analog. Its selectivity arises from:
- Metabolic Stability : Unlike cidofovir, this compound resists deamination due to its 5-azacytosine base, reducing the formation of inactive metabolites .
- Phosphorylation Efficiency : Intracellular phosphorylation to its diphosphate form occurs at rates ~60× higher than cidofovir, enhancing DNA incorporation and chain termination .
- Cell-Specific Toxicity : Lower cytotoxicity in HEL cells (CC₅₀ = 320 µM) compared to cidofovir (CC₅₀ = 230 µM), but higher toxicity in HSB-2 T-cells, necessitating cell-line-specific safety profiling .
Q. What methodologies are recommended for assessing this compound’s intracellular metabolism?
- Radiolabeled Tracer Studies : Track phosphorylation and DNA integration using ³H- or ¹⁴C-labeled this compound .
- Mass Spectrometry (LC-MS/MS) : Quantify mono-/di-phosphate metabolites and deamination products (e.g., HPMP-5-azaU) in cell lysates .
- Enzyme Inhibition Assays : Compare inhibition kinetics of viral (e.g., CMV DNA polymerase) vs. host polymerases to explain selectivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s cytotoxicity across different cell lines?
Conflicting cytotoxicity data (e.g., lower toxicity in HEL cells vs. HSB-2 cells) may arise from:
- Cell-Specific Metabolism : Variability in phosphotransferase expression affecting activation efficiency .
- Apoptosis Sensitivity : Differences in DNA damage response pathways between cell types.
Methodological Recommendations : - Perform comparative transcriptomics/proteomics to identify metabolic pathway disparities.
- Use isogenic cell lines to isolate genetic factors influencing toxicity .
Q. What experimental designs optimize the evaluation of this compound ester prodrugs?
Ester prodrugs (e.g., erucyl, HDE esters) enhance cellular uptake but vary in stability and efficacy. Key design considerations:
- Esterase Sensitivity : Screen prodrugs in cell models expressing varying esterase levels (e.g., liver vs. lymphoid cells) .
- Lipophilicity vs. Solubility : Balance logP values (e.g., erucyl ester: logP ~8) with aqueous solubility using surfactants or cyclodextrins .
- In Vivo Validation : Use murine CMV models to correlate ester stability with antiviral efficacy and pharmacokinetics .
Q. How should researchers address discrepancies in this compound’s reported antiviral selectivity indices?
Selectivity indices (SI = CC₅₀/EC₅₀) vary by 2–16× compared to (S)-HPMPC due to:
- Assay Variability : Differences in viral load quantification (plaque assay vs. qPCR) .
- Cell Cycle Effects : Proliferation rates impacting drug uptake and activation.
Resolution Strategies : - Standardize assays using WHO-recommended protocols for viral titer determination.
- Conduct time-course studies to account for cell-cycle-dependent drug effects .
Q. What are the understudied metabolic pathways of this compound that could influence clinical translation?
- Alkaline Degradation : The compound undergoes reversible ring-opening in alkaline conditions, forming N-formylguanidine derivatives with reduced antiviral activity. Stability studies in physiological buffers (pH 7.4–8.0) are critical for formulation development .
- Mitochondrial Toxicity : Unstudied effects on mitochondrial DNA polymerase γ, a common off-target for nucleoside analogs.
Recommended Approaches : - Use mitochondrial-specific dyes (e.g., JC-1) to assess membrane potential changes.
- Develop LC-MS assays to detect mitochondrial metabolite accumulation .
Methodological Guidelines
- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw datasets in repositories like Zenodo or Figshare .
- Contradiction Analysis : Apply triangulation—combine biochemical, genomic, and phenotypic data—to validate mechanisms .
- Ethical Compliance : For in vivo studies, follow ARRIVE guidelines for experimental rigor and transparency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
